molecular formula C13H16ClNO3 B11606086 5-[(2-Chlorophenyl)amino]-2-ethyl-5-oxopentanoic acid

5-[(2-Chlorophenyl)amino]-2-ethyl-5-oxopentanoic acid

Cat. No.: B11606086
M. Wt: 269.72 g/mol
InChI Key: SGAOPLDVXUIGHF-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid is an organic compound that belongs to the class of carbamoyl derivatives This compound is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further connected to an ethylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid typically involves the reaction of 2-chloroaniline with ethylbutanoic acid derivatives under specific conditions. One common method involves the use of glutaric anhydride and 2-chloroaniline in the presence of a solvent such as toluene. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbamoyl derivatives, amines, and oxidized carboxylic acids.

Scientific Research Applications

4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethylbutanoic acid backbone also differentiates it from other carbamoyl derivatives, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

5-(2-chloroanilino)-2-ethyl-5-oxopentanoic acid

InChI

InChI=1S/C13H16ClNO3/c1-2-9(13(17)18)7-8-12(16)15-11-6-4-3-5-10(11)14/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,18)

InChI Key

SGAOPLDVXUIGHF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)NC1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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